
4-Chloro-quinoline-3-carboxylicacid
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Overview
Description
4-Chloro-quinoline-3-carboxylic acid (CAS 179024-66-9) is a quinoline derivative featuring a fused benzene and pyridine ring system. Its structure includes a chlorine atom at the 4-position and a carboxylic acid group (-COOH) at the 3-position (Figure 1). These substituents confer distinct electronic and steric properties, making the compound a versatile intermediate in pharmaceutical and agrochemical synthesis .
Molecular Formula: C₁₀H₆ClNO₂ Molecular Weight: 207.62 g/mol Key Characteristics:
- High polarity due to the carboxylic acid group.
- Potential for hydrogen bonding, influencing solubility and reactivity.
- The chlorine atom enhances electrophilic substitution reactivity.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity:
4-Chloro-quinoline-3-carboxylic acid exhibits notable antimicrobial properties. It has been studied for its ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication and cell division. This mechanism positions it as a potential candidate for developing new antimicrobial therapies, particularly against multi-drug-resistant strains of bacteria .
Antimalarial Research:
Recent studies have focused on the synthesis of analogs of quinoline derivatives, including 4-chloro-quinoline-3-carboxylic acid, for their antimalarial activity. These compounds have shown effectiveness against Plasmodium falciparum, the causative agent of malaria, suggesting that they could lead to new therapeutic options in treating this disease .
HIV-1 Integrase Inhibition:
Research has also indicated that derivatives of 4-chloro-quinoline-3-carboxylic acid may serve as inhibitors of HIV-1 integrase. This enzyme is crucial for the viral replication cycle, and compounds targeting it could provide a pathway for developing novel antiretroviral therapies .
Organic Synthesis
4-Chloro-quinoline-3-carboxylic acid serves as a valuable intermediate in synthesizing complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, leading to the formation of more complex structures that can be used in pharmaceuticals and agrochemicals .
Synthesis Pathways:
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Common methods include cyclization reactions and functional group modifications that enhance its reactivity and specificity for desired applications.
Material Science
In addition to its pharmaceutical applications, 4-chloro-quinoline-3-carboxylic acid is being explored in material science as a building block for organic electronic devices and dye-sensitized solar cells (DSSCs). Its electron-withdrawing chloro group enhances its electronic properties, making it suitable for applications in optoelectronics .
Case Study 1: Antimicrobial Development
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various derivatives of 4-chloro-quinoline-3-carboxylic acid and their evaluation against different bacterial strains. The results indicated that specific modifications could significantly enhance antibacterial activity, paving the way for new drug development aimed at resistant bacterial infections .
Case Study 2: Antimalarial Screening
Research conducted by the Swiss Tropical Institute involved screening analogs of quinoline compounds, including 4-chloro-quinoline-3-carboxylic acid, against P. falciparum. The findings demonstrated promising activity against both chloroquine-sensitive and resistant strains, underscoring the potential of this compound in antimalarial drug discovery efforts .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-chloro substituent undergoes nucleophilic displacement under various conditions:
Key Reactions
-
Ethanolysis : Heating in ethanol at reflux converts the 4-chloro group to a 4-ethoxy derivative (ethyl 4-ethoxy-quinoline-3-carboxylate) via auto-catalyzed alkoxylation. This intermediate further hydrolyzes to form 4-quinolone-3-carboxylates under neutral conditions .
-
Amination : Reaction with primary/secondary amines produces 4-aminoquinoline derivatives, though specific yields require optimization based on amine nucleophilicity .
Reagents & Conditions
Reaction Type | Reagents | Temperature | Yield |
---|---|---|---|
Chloro → Ethoxy | Ethanol | Reflux | 65% |
Chloro → Benzyloxy | Benzyl bromide/K₂CO₃ | 60°C (DMF) | 33-81% |
Ring Transformation Reactions
The quinoline core participates in cyclopropanation-ring expansion cascades:
Mechanism
-
Cyclopropanation at C2-C3 positions forms an unstable indoline intermediate.
-
Spontaneous ring expansion eliminates HX (X = Cl, Br) to yield 4-chloroquinoline carboxylates .
Substrate Scope
Starting Material | Product | Yield |
---|---|---|
3-Chloroindole | Ethyl 4-chloroquinoline-3-carboxylate | 50-52% |
6,7-Difluoro-3-chloroindole | 6,7-Difluoro-4-quinolone-3-carboxylate | High |
Carboxylic Acid Derivative Formation
The C-3 carboxylic acid group undergoes coupling reactions:
Reaction Pathways
-
Esterification : Treatment with alkyl halides (e.g., ethyl iodide) in DMF/K₂CO₃ yields ethyl esters .
-
Amidation : Reacts with amines (e.g., pyrazole derivatives) to form bioactive amides .
Synthetic Protocol
textGeneral Procedure for Alkylation[4]: 1. Mix quinoline derivative (2 mmol), alkyl halide (5.6 mmol), K₂CO₃ (5.6 mmol) in DMF. 2. Heat at 60°C under argon for 12 hrs. 3. Purify via flash chromatography (DCM/MeOH).
Yield Comparison
Derivative | R-Group | Yield |
---|---|---|
6a | Methyl | 33% |
12c | Benzyl | 81% |
Redox Reactions
The quinoline ring undergoes selective oxidation and reduction:
Oxidation
-
C-2 Position : KMnO₄ oxidizes the C-2 methyl group to a carboxylate in acidic conditions .
-
C-4 Position : Chromium trioxide converts 4-chloro to 4-keto derivatives, though yields remain unoptimized (excluded per requirements).
Reduction
-
Catalytic Hydrogenation : Pd/C/H₂ reduces the quinoline ring to tetrahydroquinoline derivatives, enhancing solubility for biological assays .
Biological Activity Correlation
Reaction products show structure-dependent bioactivity:
Antibacterial Performance
Compound | Inhibition Zone (mm) | Bacterial Strain |
---|---|---|
4-Quinolone-3-carboxylate | 20.7 ± 1.5 | E. coli |
4-Aminoquinoline | 16.0 ± 1.7 | S. aureus |
Key Finding : Electron-withdrawing groups (e.g., Cl, CF₃O) enhance antimicrobial potency by improving membrane permeability .
Industrial-Scale Considerations
-
Continuous Flow Synthesis : Enhances safety and yield for chloro → ethoxy substitutions .
-
Purification : Recrystallization from ethanol/water achieves >98% purity for pharmaceutical intermediates .
This reactivity profile establishes 4-chloro-quinoline-3-carboxylic acid as a critical building block for antimicrobial and antiviral drug development .
Comparison with Similar Compounds
Structural and Functional Group Variations
Ethyl 4-Chloroquinoline-3-carboxylate (CAS 13720-94-0)
- Substituents : Ethyl ester (-COOEt) at position 3, chlorine at position 4.
- Molecular Formula: C₁₂H₁₀ClNO₂
- Molecular Weight : 235.67 g/mol
- Key Differences :
6-Chloro-3-fluoro-4-quinolinecarboxylic Acid (CAS 834884-19-4)
- Substituents : Chlorine at position 6, fluorine at position 3, carboxylic acid at position 4.
- Molecular Formula: C₁₀H₅ClFNO₂
- Molecular Weight : 225.60 g/mol
- Key Differences: Fluorine’s electronegativity increases acidity and influences electronic distribution. Potential for enhanced bioactivity in antimicrobial applications .
4-Chloro-6-methoxyquinoline-3-carboxylic Acid (CAS 179024-72-7)
- Substituents : Methoxy (-OMe) at position 6, chlorine at position 4, carboxylic acid at position 3.
- Molecular Formula: C₁₁H₈ClNO₃
- Molecular Weight : 253.64 g/mol
- Key Differences :
7-Chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid (CAS 405923-50-4)
- Substituents : Methyl at position 8, oxo (=O) at position 4, chlorine at position 5.
- Molecular Formula: C₁₁H₈ClNO₃
- Molecular Weight : 237.64 g/mol
- Key Differences: The oxo group enables keto-enol tautomerism, altering reactivity. Saturated 1,4-dihydroquinoline structure reduces aromatic stability .
Physicochemical Properties Comparison
Preparation Methods
Classical Synthesis Approaches
The earliest methods for synthesizing 4-chloro-quinoline-3-carboxylic acid relied on multi-step sequences involving cyclization and halogenation. A prominent route described in French Patent No. 1,584,746 involves condensing substituted anilines with ethyl ethoxymethylene malonate to form intermediates such as ethyl o-trifluoromethylanilinomethylene-malonate . Cyclization of this intermediate under acidic conditions yields 3-carbethoxy-4-hydroxy-8-trifluoromethyl-quinoline, which is subsequently saponified to the carboxylic acid derivative. Chlorination using phosphorus oxychloride (POCl₃) replaces the 4-hydroxy group with chlorine, yielding the target compound . However, this five-step process suffers from moderate yields (40–50%) due to intermediate instability and side reactions during decarboxylation .
Modern Chlorination-Cyclization Methods
A breakthrough in efficiency was achieved through direct chlorination-cyclization of β-(substituted anilino)-propanoic acid derivatives. As detailed in US Patent 4,277,607, reacting β-(o-trifluoromethylanilino)-propanoic acid with phosphorus oxychloride (POCl₃) and iodine at 93–95°C produces 4-chloro-8-trifluoromethyl-quinoline-3-carboxylic acid in a single step with an 80% yield . The mechanism involves simultaneous cyclization and chlorination, where POCl₃ acts as both a chlorinating agent and dehydrating agent, while iodine facilitates oxidation to stabilize the aromatic quinoline ring . This method eliminates unstable intermediates like 4-oxo-1,2,3,4-tetrahydroquinolines, which are prone to decomposition in traditional routes .
Key Reaction Conditions
-
Chlorination Agents : POCl₃ (optimal), PCl₅, or SOCl₂.
-
Oxidizing Agents : Iodine, CuCl₂, or FeCl₃.
-
Temperature : 90–95°C for 30–60 minutes.
-
Solvent : Neat POCl₃ or dichlorobenzene.
Gould-Jacobs Cyclization Route
The Gould-Jacobs reaction, a cornerstone in quinoline synthesis, has been adapted for 4-chloro-quinoline-3-carboxylic acid. Stern et al. (2007) demonstrated that heating ethyl (Z)-3-(2-aminophenylamino)acrylate in diphenyl ether at reflux induces cyclization to form 4-oxo-1,4-dihydroquinoline-3-carboxylate . Subsequent chlorination with POCl₃ replaces the 4-oxo group with chlorine, and saponification with NaOH yields the carboxylic acid . While this method achieves moderate yields (65–70%), it requires stringent anhydrous conditions and prolonged reaction times .
Example Protocol
-
Cyclization : Ethyl (Z)-3-(2-aminophenylamino)acrylate → 4-oxo-1,4-dihydroquinoline-3-carboxylate (72% yield).
-
Chlorination : POCl₃, iodine, 90°C → 4-chloro-quinoline-3-carboxylate (85% yield).
-
Saponification : NaOH, ethanol, 100°C → 4-chloro-quinoline-3-carboxylic acid (90% yield) .
Alternative Pathways and Modifications
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate cyclization. A 2022 study reported that irradiating β-(2-chloroanilino)-acrylic acid with POCl₃ at 120°C for 15 minutes achieves 88% yield, reducing reaction time from hours to minutes .
Solid-Phase Synthesis
Polymer-supported reagents, such as polystyrene-bound HOBt (hydroxybenzotriazole), enhance purification efficiency. Coupling 4-oxo-quinoline-3-carboxylic acid with amines on solid phase yields analogs without isolating intermediates, though yields remain suboptimal (25–50%) .
Comparative Analysis of Synthetic Methods
Method | Steps | Yield | Conditions | Advantages | Limitations |
---|---|---|---|---|---|
Classical (French Patent) | 5 | 40–50% | POCl₃, 100°C, 6–12 hours | Well-established | Low yield, intermediate instability |
Modern (US Patent 4,277,607) | 2 | 80% | POCl₃, I₂, 90°C, 1 hour | High yield, fewer steps | Requires iodine as co-oxidant |
Gould-Jacobs | 3 | 65–70% | Diphenyl ether, reflux, 8 hours | Versatile for analogs | Anhydrous conditions, long reaction time |
Microwave-Assisted | 1 | 88% | Microwave, 120°C, 15 minutes | Rapid, energy-efficient | Specialized equipment required |
Properties
Molecular Formula |
C14H24O9 |
---|---|
Molecular Weight |
336.33 g/mol |
IUPAC Name |
2-(hydroxymethyl)-2-methylpropane-1,3-diol;prop-2-enoic acid |
InChI |
InChI=1S/C5H12O3.3C3H4O2/c1-5(2-6,3-7)4-8;3*1-2-3(4)5/h6-8H,2-4H2,1H3;3*2H,1H2,(H,4,5) |
InChI Key |
KANYKVYWMZPGSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(CO)CO.C=CC(=O)O.C=CC(=O)O.C=CC(=O)O |
Origin of Product |
United States |
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